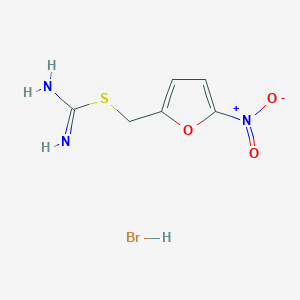

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

Description

FT-IR Spectroscopy

The infrared spectrum reveals characteristic absorption bands:

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d₆) :

- δ 4.67 ppm (s, 2H, –CH₂– bridge)

- δ 6.81 ppm (d, J = 3.7 Hz, 1H, furan H3)

- δ 7.69 ppm (d, J = 3.8 Hz, 1H, furan H4)

- δ 9.25–9.35 ppm (br, 4H, NH and NH₂ groups)

13C NMR (100 MHz, DMSO-d₆) :

Raman Spectroscopy

Prominent Raman shifts include:

Quantum Chemical Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide electronic insights:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity

- Atomic charges :

- Molecular electrostatic potential :

Frontier molecular orbital analysis shows the HOMO localized on the nitrofuran ring, while the LUMO resides on the carbamimidothioate group, suggesting charge-transfer interactions.

Comparative Analysis with Structural Analogues

Properties

IUPAC Name |

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIKNUAJKOAYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384324 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82118-18-1 | |

| Record name | (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps:

Formation of Carbamimidothioate Intermediate:

The 5-nitrofuran-2-ylmethylamine reacts with carbon disulfide under basic or neutral conditions to form a dithiocarbamate intermediate. This step typically requires stirring at room temperature or mild heating to facilitate the nucleophilic attack of the amine on carbon disulfide.Conversion to Carbamimidothioate Hydrobromide Salt:

The intermediate is then treated with hydrobromic acid, which protonates the compound and forms the hydrobromide salt, enhancing the compound's stability and crystallinity.Isolation and Purification:

The product is isolated by filtration or solvent evaporation and purified by recrystallization, often from ethanol or other suitable solvents, to achieve high purity.

Typical Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Formation of dithiocarbamate | 5-nitrofuran-2-ylmethylamine + CS2 | Room temp to 50°C | 1–3 hours | 70–85 |

| Hydrobromide salt formation | Addition of HBr | 0–25°C | 0.5–2 hours | 80–90 |

| Purification | Recrystallization (ethanol) | Reflux or room temp | Variable | >90 (pure) |

These conditions may vary slightly depending on the scale and specific laboratory or industrial protocols.

Industrial Production

In industrial settings, the synthesis is conducted in cGMP-compliant facilities to ensure reproducibility, safety, and product quality. The process is scaled up with careful control of reaction parameters such as temperature, reagent stoichiometry, and reaction time. The hydrobromide salt form is preferred for its enhanced stability and ease of handling.

Research Findings and Literature Data

- A study on related thiourea derivatives describes a general synthetic procedure where alkyl halides react with thiourea in absolute ethanol under reflux or at room temperature, yielding carbamimidothioate hydrobromide salts. This method aligns with the preparation of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide, where the alkyl halide equivalent is the 5-nitrofuran-2-ylmethyl moiety.

- Literature reports yields ranging from 70% to over 90% depending on reaction conditions and purification methods, with melting points around 183°C confirming product identity.

- The compound is sensitive to oxidizing agents and bases, which should be avoided during synthesis and storage to prevent decomposition.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | 5-nitrofuran-2-ylmethylamine |

| Key Reagents | Carbon disulfide, hydrobromic acid |

| Solvent | Ethanol or other suitable organic solvents |

| Reaction Type | Nucleophilic addition followed by salt formation |

| Temperature Range | 0°C to 50°C |

| Reaction Time | 0.5 to 6 hours |

| Purification Method | Filtration, recrystallization |

| Typical Yield | 70–90% |

| Product Form | Hydrobromide salt, crystalline solid |

| Stability Considerations | Avoid oxidizing agents and bases |

| Industrial Scale | cGMP-compliant synthesis with controlled parameters |

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structural features allow for diverse chemical reactions, including:

- Oxidation : The nitrofuran moiety can be oxidized to yield different products.

- Reduction : Reduction can convert the nitro group to an amino group.

- Substitution Reactions : The compound can undergo nucleophilic substitution, altering its functional groups.

Antimicrobial Activity

Research has demonstrated that nitrofuran derivatives exhibit potent antimicrobial properties. The mechanism typically involves the reduction of the nitro group, generating reactive intermediates that damage bacterial DNA.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Selected Nitro Compounds

| Compound | Target Pathogen | MIC (mg/L) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | TBD |

| Nitrofurantoin | Escherichia coli | 4.0 |

Studies indicate that derivatives similar to this compound may outperform conventional antibiotics against resistant strains of Mycobacterium tuberculosis.

Antiparasitic Activity

The compound also shows promise in treating parasitic infections, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: IC50 Values for (5-Nitrofuran-2-yl)methylene Substituted Hydrazides Against T. cruzi Strains

| Compound | Strain | IC50 (μM) |

|---|---|---|

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Y strain (TcII) | 1.17 ± 0.12 |

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Silvio X10 cl1 (TcI) | 3.17 ± 0.32 |

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Bug 2149 cl10 (TcV) | 1.81 ± 0.18 |

These findings suggest that modifications to the nitrofuran structure can enhance efficacy against parasitic infections.

Medical Research

Ongoing research is exploring the therapeutic potential of this compound in treating bacterial infections and other diseases due to its unique biological activity profile.

Mycobacterial Infections

A study highlighted that certain nitrofuran derivatives demonstrated superior activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents.

Chagas Disease Treatment

Research involving various nitrofuran-based compounds showed promising results against different strains of Trypanosoma cruzi, underscoring their potential for developing more effective treatments for Chagas disease.

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Structural Features

The compound shares a carbamimidothioate hydrobromide core with several derivatives, differing primarily in the substituent attached to the aromatic or heterocyclic ring. Key structural comparisons include:

- Bonding and Stability : Carbamimidothioate moieties in analogues exhibit coplanar arrangements with bond lengths of ~1.3 Å (C–N), ~1.4 Å (N–C), and ~1.8 Å (C–S), stabilized by π-conjugation and sp² hybridization . The nitro group in the target compound may further elongate bonds due to electron-withdrawing effects.

Pharmacological Activity

Physicochemical Properties

Comparative NMR and MS data highlight substituent effects on electronic environments:

- Target Compound Prediction : The nitrofuran’s nitro group (~δ 140–150 ppm for aromatic carbons) and hydrobromide counterion would dominate its NMR profile, with MS [M+H]⁺ likely ~350–400 based on molecular weight trends.

Biological Activity

The compound (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide (CAS Number: 82118-18-1) is a nitrofuran derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antiparasitic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈BrN₃O₃S. The presence of the nitrofuran moiety is significant, as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Nitrofuran derivatives have been widely studied for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. Studies have shown that compounds containing the nitrofuran moiety exhibit potent activity against a variety of pathogens, including Mycobacterium tuberculosis and other resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Selected Nitro Compounds

| Compound | Target Pathogen | MIC (mg/L) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | TBD |

| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivative | M. tuberculosis H37Rv | 0.031 |

| Nitrofurantoin | E. coli | 4.0 |

The compound's potential against M. tuberculosis has been highlighted in studies showing that derivatives with similar structures can outperform traditional antibiotics like isoniazid and rifampicin .

Antiparasitic Activity

Research indicates that nitrofuran derivatives also possess antiparasitic properties, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. A study demonstrated that various substituted hydrazides based on the nitrofuran structure showed enhanced trypanocidal activity compared to existing treatments .

Table 2: IC50 Values for (5-Nitrofuran-2-yl)methylene Substituted Hydrazides Against T. cruzi Strains

| Compound | Strain | IC50 (μM) |

|---|---|---|

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Y strain (TcII) | 1.17 ± 0.12 |

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Silvio X10 cl1 (TcI) | 3.17 ± 0.32 |

| N'-(5-nitrofuran-2-yl)methylene biphenyl-4-carbohydrazide | Bug 2149 cl10 (TcV) | 1.81 ± 0.18 |

These findings suggest that modifications to the nitrofuran structure can lead to significant improvements in efficacy against parasitic infections.

The biological activity of this compound can be attributed to its ability to generate reactive intermediates upon reduction, which subsequently bind to DNA and other cellular macromolecules, leading to cell death . This mechanism is particularly effective against bacteria and parasites that rely on rapid cellular division.

Case Studies

Several studies have highlighted the effectiveness of nitrofuran derivatives in clinical settings:

- Mycobacterial Infections : A study reported that certain nitrofuran derivatives demonstrated superior activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as new therapeutic agents .

- Chagas Disease Treatment : Research involving various nitrofuran-based compounds showed promising results against different strains of T. cruzi, indicating their potential for developing more effective treatments for Chagas disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.